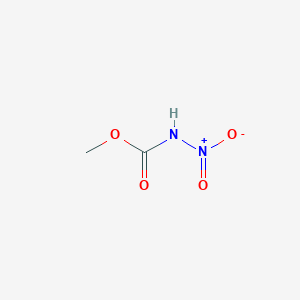
Methyl nitrocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl nitrocarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl nitrocarbamate can be synthesized through the nitration of methyl carbamate. The process involves treating methyl carbamate with a nitrating agent such as fuming nitric acid in the presence of acetic anhydride. The reaction typically requires controlled temperatures and careful handling due to the reactive nature of the nitrating agents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions: Methyl nitrocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrocarbamate derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrocarbamate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl nitrocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitrocarbamate groups into molecules.
Biology: Studies have explored its potential as a biochemical tool for modifying proteins and enzymes.
Medicine: Research is ongoing to investigate its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests
Mechanism of Action
The mechanism of action of methyl nitrocarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt normal biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl nitrocarbamate
- Trinitroethyl nitrocarbamate
- Bis(trinitroethyl) oxalate
- 2,2,2-Trinitroethyl formate
Comparison: Methyl nitrocarbamate is unique due to its specific chemical structure and reactivity. Compared to ethyl nitrocarbamate, it has a different alkyl group, which can influence its reactivity and applications. Trinitroethyl nitrocarbamate and bis(trinitroethyl) oxalate are more complex molecules with multiple nitro groups, making them more potent but also more challenging to handle. 2,2,2-Trinitroethyl formate is another related compound with distinct properties and uses .
This compound stands out for its balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
14442-53-6 |
|---|---|
Molecular Formula |
C2H4N2O4 |
Molecular Weight |
120.06 g/mol |
IUPAC Name |
methyl N-nitrocarbamate |
InChI |
InChI=1S/C2H4N2O4/c1-8-2(5)3-4(6)7/h1H3,(H,3,5) |
InChI Key |
WRPWDYQMJKOHSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


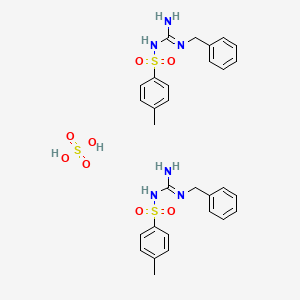
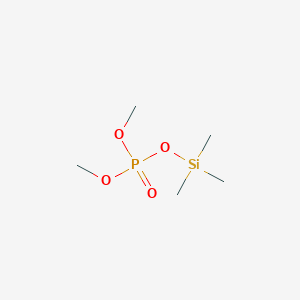
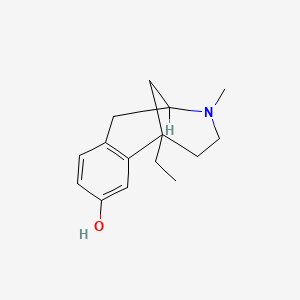
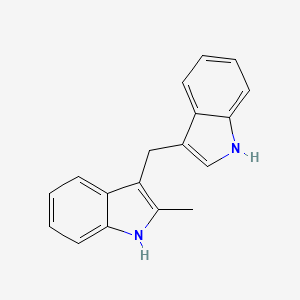
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
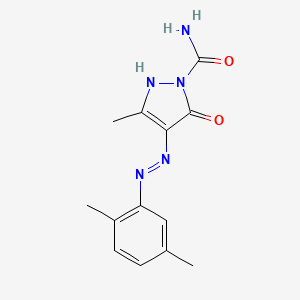

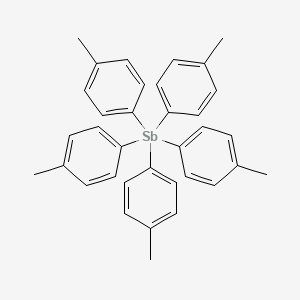
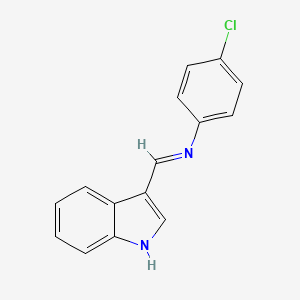
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
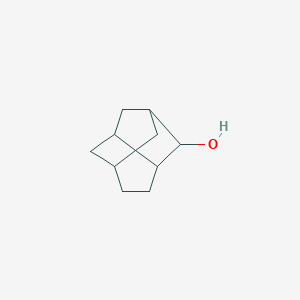
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
